See also: Sulfadiazine (has active moiety); Pyrimethamine; Sulfadiazine Sodium (component of); Sulfadiazine Sodium; Trimethoprim (component of).
Sulfadiazine sodium
CAS No.: 547-32-0
Cat. No.: VC20779646
Molecular Formula: C10H10N4NaO2S
Molecular Weight: 273.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 547-32-0 |
---|---|
Molecular Formula | C10H10N4NaO2S |
Molecular Weight | 273.27 g/mol |
IUPAC Name | sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |
Standard InChI | InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14); |
Standard InChI Key | RKISJHYCSQKDTK-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Canonical SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Chemical Identity and Physical Properties
Sulfadiazine sodium is a sulfonamide antibiotic with the molecular formula C10H9N4NaO2S and a molecular weight of 272.26 g/mol . It was developed in 1940 by Richard Roblin at the Stamford Research Laboratories of the American Cyanamid Company as a more potent and less toxic alternative to sulfapyridine . The compound is also known by several synonyms including sulfadiazine sodium salt, soluble sulfadiazine, and sodium sulphadiazine .
Physical Characteristics
Sulfadiazine sodium presents as a white to off-white crystalline powder with distinctive physical properties . The compound has a high melting point exceeding 300°C and demonstrates specific solubility characteristics that influence its pharmaceutical applications . The compound is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates special storage considerations .
The key physical properties of sulfadiazine sodium are summarized in the following table:
Property | Characteristic |
---|---|
Physical form | Solid |
Color | White to Off-White |
Melting point | >300°C |
Stability | Hygroscopic |
Solubility in water | Freely soluble (50mg/mL) |
Solubility in DMSO | Slightly soluble |
Solubility in Methanol | Slightly soluble |
Mechanism of Action
Sulfadiazine sodium exhibits a well-documented mechanism of action that explains its antimicrobial efficacy across various bacterial species.
Bacteriostatic Activity
Sulfadiazine sodium functions as a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing bacteria . This mechanism is particularly significant as it allows the body's immune system to more effectively combat the reduced bacterial population.
Inhibition of Folate Synthesis
The primary mechanism of action involves competitive inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in bacterial folic acid synthesis by facilitating the proper processing of para-aminobenzoic acid (PABA) . By competitively binding to the enzyme, sulfadiazine sodium prevents PABA incorporation into the folate synthesis pathway, ultimately disrupting bacterial metabolism and replication .
This mechanism is particularly effective because:
-
Folic acid is essential for bacterial nucleic acid synthesis and cellular reproduction
-
Many bacteria cannot utilize exogenous folate and must synthesize it endogenously
-
The inhibited pathway is relatively specific to microorganisms, providing a degree of selective toxicity
Antimicrobial Spectrum and Efficacy
Sulfadiazine sodium demonstrates considerable breadth in its antimicrobial activity, making it valuable for various clinical applications.
Bacterial Susceptibility
The compound shows activity against a wide range of microorganisms, including both gram-positive and gram-negative bacteria . It is particularly effective against organisms commonly implicated in urinary tract infections . Additionally, the compound has demonstrated efficacy against Chlamydia species .
It is important to note that bacterial sensitivity is generally uniform across the sulfonamide class, and resistance to one sulfonamide typically indicates resistance to all members of this class . This cross-resistance phenomenon has significant implications for clinical practice and antimicrobial stewardship.
Antiprotozoal Activity
Beyond its antibacterial properties, sulfadiazine sodium has proven effective against certain protozoan pathogens, most notably Toxoplasma gondii and Plasmodium species . When combined with pyrimethamine, it has particular utility in treating toxoplasmosis, including cases in immunocompromised patients and congenital infections .
Therapeutic Applications
The broad antimicrobial spectrum of sulfadiazine sodium has led to its application in treating various infectious conditions.
Clinical Indications
Sulfadiazine is indicated for several specific infections and conditions, including:
-
Urinary tract infections (primarily pyelonephritis, pyelitis, and cystitis) caused by susceptible strains of Escherichia coli, Klebsiella species, Enterobacter species, Staphylococcus aureus, Proteus mirabilis, and P. vulgaris
-
Toxoplasmosis encephalitis, particularly in patients with acquired immunodeficiency syndrome, when used as adjunctive therapy with pyrimethamine
-
Malaria due to chloroquine-resistant strains of Plasmodium falciparum, in specific treatment protocols
Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties that contribute to its clinical utility:
-
Readily absorbed through oral administration
-
Widely distributed throughout body tissues
-
Achieves high levels in pleural, peritoneal, synovial, and ocular fluids
Safety Parameter | Classification |
---|---|
Symbol (GHS) | GHS07, GHS09 |
Signal word | Warning |
Hazard statements | H302-H315-H319-H411 |
Precautionary statements | P273-P301+P312+P330-P302+P352-P305+P351+P338 |
Hazard Codes | Xn |
Risk Statements | 22-36/37/38-42/43 |
Recent Research Findings
Recent scientific investigations have expanded our understanding of sulfadiazine sodium's effects beyond its established antimicrobial applications.
Metabolomic Effects
Recent research has investigated the effects of sulfadiazine sodium on metabolic profiles in animal models. One study examined how the compound ameliorates metabolomic perturbations in mice during infection . Key findings included:
-
Acute infection disturbed nitrogen metabolism in mice
-
Treatment with sulfadiazine sodium appeared to influence various metabolic pathways including:
-
Amino acid metabolic pathways were significantly affected, particularly:
These findings suggest that beyond its direct antimicrobial effects, sulfadiazine sodium may have broader impacts on host metabolism during infection, potentially contributing to its therapeutic efficacy through multiple mechanisms.
Molecular Targets
Research has identified specific molecular targets for sulfadiazine, with measured potency values against various targets:
Target | Potency |
---|---|
CHEMBL4722 | 21.0 μM [IC50] |
CHEMBL612888 | 41.2 μM [IC50] |
CHEMBL2364668 | 4.2 μM [IC50] |
These quantified interactions provide valuable insight into the compound's molecular pharmacology and may inform future drug development efforts .
Manufacturer | Product Description | Packaging | Price (USD) |
---|---|---|---|
Sigma-Aldrich | Sulfadiazine sodium salt analytical standard, ≥98% | 25g | $28.50 |
Sigma-Aldrich | Sulfadiazine sodium salt analytical standard, ≥98% | 100g | $86.00 |
TRC | Sulfadiazine sodium salt | 50g | $65.00 |
Usbiological | Sulfadiazine sodium salt | 25g | $287.00 |
Usbiological | Sulfadiazine Sodium Salt | 25g | $305.00 |
These pricing variations reflect differences in purity, certification, and manufacturing processes .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume